molecular formula C12H16ClNO3 B1528284 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride CAS No. 1607326-61-3

2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride

Cat. No.: B1528284
CAS No.: 1607326-61-3
M. Wt: 257.71 g/mol
InChI Key: XVBJTYHLWXOQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Elucidation

The systematic International Union of Pure and Applied Chemistry name for this compound follows established nomenclature conventions for substituted phenylacetic acids containing heterocyclic substituents. According to chemical database records, the precise International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-[3-(morpholin-4-yl)phenyl]acetic acid hydrochloride. The structural framework consists of a phenylacetic acid core where the phenyl ring bears a morpholine substituent at the meta position (3-position) relative to the acetic acid side chain.

The molecular structure can be systematically described through several complementary chemical notation systems. The Simplified Molecular-Input Line-Entry System representation appears as O=C(O)CC1=CC=CC(N2CCOCC2)=C1.[H]Cl, which clearly delineates the connectivity pattern and the hydrochloride salt formation. The International Chemical Identifier string provides additional structural detail: InChI=1S/C12H15NO3/c14-12(15)9-10-2-1-3-11(8-10)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2,(H,14,15), indicating the specific arrangement of atoms and bonding patterns within the molecule.

The morpholine ring adopts a chair conformation in solution, with the nitrogen and oxygen atoms positioned to minimize steric interactions. The phenyl ring maintains planarity, while the acetic acid side chain extends from the benzene ring in a manner that allows for rotational flexibility around the carbon-carbon single bond connecting the methylene carbon to the aromatic system. This structural arrangement provides multiple sites for potential hydrogen bonding interactions, particularly through the morpholine oxygen atom, the carboxylic acid functionality, and the protonated amine nitrogen in the hydrochloride salt form.

Synonyms and Registry Numbers

The compound exists in chemical literature under various nomenclature systems and registry identifications, reflecting its recognition across different chemical databases and commercial suppliers. The primary Chemical Abstracts Service registry number for this compound is 1607326-61-3, which serves as the definitive identifier for this specific salt form. This registry number distinguishes it from related compounds, including positional isomers and the free acid form.

Registry System Identifier Database Source
Chemical Abstracts Service Number 1607326-61-3 Multiple commercial suppliers
Molecular Design Limited Number MFCD27980683 Chemical databases
PubChem Compound Identifier 18403495 (free acid) PubChem database

Alternative nomenclature variations include descriptive names that emphasize different structural features of the molecule. Some sources refer to the compound using systematic names that highlight the morpholine substitution pattern, while others emphasize the acetic acid functionality. The Chinese chemical name appears as 2-(3-吗啉代苯基)乙酸盐酸盐 in certain databases, reflecting the international scope of chemical nomenclature systems.

Commercial suppliers and chemical databases occasionally employ shortened or modified names for practical purposes. However, the systematic International Union of Pure and Applied Chemistry nomenclature remains the authoritative designation for scientific literature and regulatory documentation. The consistency of the Chemical Abstracts Service number 1607326-61-3 across multiple independent sources confirms the established identity of this specific compound within the chemical registry system.

Molecular Formula and Stereochemical Considerations

The molecular formula for this compound is C₁₂H₁₆ClNO₃, representing the complete salt form including the hydrochloric acid component. This formula accounts for the base molecular framework C₁₂H₁₅NO₃ of the parent carboxylic acid plus the additional hydrogen and chloride atoms contributed by the hydrochloride salt formation. The molecular weight calculates to 257.71 grams per mole, a value consistently reported across multiple chemical suppliers and databases.

Molecular Parameter Value Verification Sources
Molecular Formula C₁₂H₁₆ClNO₃ AK Scientific, BLD Pharm, Chinese suppliers
Molecular Weight 257.71 g/mol Multiple independent sources
Free Acid Formula C₁₂H₁₅NO₃ PubChem Lite
Free Acid Weight 221.25 g/mol Calculated from molecular formula

Stereochemical analysis reveals that the compound lacks chiral centers in its fundamental structure, eliminating concerns about enantiomeric forms or optical isomerism. The morpholine ring exists in a single, well-defined chair conformation under normal conditions, with the nitrogen atom positioned equatorially relative to the ring oxygen. The absence of stereogenic centers simplifies the chemical characterization and synthesis of this compound, as no stereoselective synthetic approaches are required for its preparation.

The molecular structure exhibits restricted rotation around certain bonds, particularly the carbon-nitrogen bond connecting the morpholine ring to the phenyl system. This restricted rotation results from partial double-bond character arising from electron delocalization between the nitrogen lone pair and the aromatic pi-system. Computational studies suggest that the morpholine ring preferentially adopts orientations that minimize steric clashes with the phenyl ring while maximizing favorable electronic interactions.

Properties

IUPAC Name

2-(3-morpholin-4-ylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)9-10-2-1-3-11(8-10)13-4-6-16-7-5-13;/h1-3,8H,4-7,9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBJTYHLWXOQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other bioactive compounds. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it is known to be an intermediate of Carfilzomib, a second-generation proteasome inhibitor used in the treatment of multiple myeloma. The interactions between this compound and these biomolecules are crucial for its biochemical activity, affecting enzyme inhibition and protein binding.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and apoptosis of cancer cells, making it a potential candidate for cancer therapy. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules. The localization of this compound is crucial for its activity and function, as it needs to be in the right place at the right time to exert its effects.

Biological Activity

Overview

2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride, also known as morpholin-4-yl-phenyl-acetic acid, is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C12H15ClN2O3C_{12}H_{15}ClN_{2}O_{3} and features a morpholine ring attached to a phenyl-acetic acid structure. Its unique configuration allows it to interact with various biological targets.

Research indicates that morpholine derivatives, including this compound, exhibit their biological effects through interactions with multiple receptors and modulation of various biochemical pathways. The compound is known to influence:

  • Cellular Signaling : It may affect pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Evidence suggests it can inhibit tumor growth in specific cancer models.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effective inhibition.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

Anticancer Activity

The compound has been studied for its anticancer effects, particularly in breast cancer models. In vitro assays have shown promising results regarding its ability to reduce cell viability.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis via mitochondrial pathway
HCT116 (Colon)6.8Inhibition of cell cycle progression

Case Studies

  • Breast Cancer Research : A study published in ResearchGate explored the synthesis and molecular docking of derivatives related to morpholine compounds. The findings indicated that these compounds exhibited significant anti-breast cancer activity, with particular emphasis on their interaction with key cellular pathways involved in tumor growth suppression .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of morpholine derivatives, highlighting their effectiveness against resistant strains of bacteria. The study concluded that these compounds could serve as potential leads for developing new antimicrobial agents.
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets involved in cancer progression. The results showed high binding affinities, suggesting that this compound could effectively modulate target proteins associated with cancer cell survival .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Its effectiveness is attributed to its interaction with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Studies and Findings

In a comparative study involving several derivatives, it was found that some compounds showed IC50 values against COX-1 and COX-2 comparable to or better than established NSAIDs like diclofenac and celecoxib. For instance, certain derivatives displayed IC50 values of 19.45 μM for COX-1 and 31.4 μM for COX-2, indicating potent anti-inflammatory activity .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20
Celecoxib11.7 ± 0.23Not applicable

Synthesis Methodologies

The synthesis of 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride has been explored through various organic chemistry techniques that enhance its yield and purity.

Synthetic Routes

Common synthetic approaches include:

  • Nucleophilic Substitution : Utilizing morpholine as a nucleophile to form the desired acetic acid derivative.
  • Coupling Reactions : Employing coupling agents like HBTU to facilitate the formation of amide bonds between the morpholine derivative and phenylacetic acid.

These methodologies not only improve the efficiency of synthesis but also allow for modifications that can enhance biological activity.

Therapeutic Potential

Beyond its anti-inflammatory properties, there are indications that this compound may have broader therapeutic applications:

  • Pain Management : Due to its anti-inflammatory effects, it may serve as an alternative to traditional pain relievers.
  • Autoimmune Disorders : Preliminary research suggests potential efficacy in modulating immune responses, warranting further investigation into its use for conditions like rheumatoid arthritis.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Features
2-[3-(Morpholin-4-yl)phenyl]acetic acid HCl C₁₂H₁₄ClNO₃·HCl 290.17 (calc.) Not reported Likely moderate in polar solvents Phenyl spacer, morpholine at 3-position, HCl salt
2-(Morpholin-4-yl)acetic acid HCl C₆H₁₁NO₃·HCl 181.62 160–163 (free acid) Soluble in methanol Direct morpholine-acetic acid linkage, no phenyl
4-Morpholineacetic acid HCl C₆H₁₁NO₃·HCl 181.62 160–163 (free acid) Slightly soluble in methanol Isomeric to 2-(morpholin-4-yl)acetic acid HCl
2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid HCl C₁₂H₁₄Cl₃NO₃ 322.61 Not reported Likely low in water Dichlorophenyl substituents, increased lipophilicity
2-[3-(Morpholin-4-yl)oxetan-3-yl]acetic acid C₉H₁₅NO₄ 201.22 Not reported Moderate in DMSO Oxetane ring instead of phenyl, altered ring strain

Physicochemical and Functional Comparisons

Solubility and Stability: The hydrochloride salt of 2-(morpholin-4-yl)acetic acid (C₆H₁₁NO₃·HCl) exhibits higher solubility in polar solvents compared to its free acid form due to ionic interactions . In contrast, the phenyl-containing analogue (target compound) may have reduced solubility in water due to the hydrophobic aromatic ring but improved solubility in organic solvents like DMSO. The dichlorophenyl derivative (C₁₂H₁₄Cl₃NO₃) is significantly more lipophilic, which could enhance membrane permeability in biological systems but reduce aqueous solubility .

Synthetic Utility: The phenyl spacer in 2-[3-(Morpholin-4-yl)phenyl]acetic acid HCl allows for π-π interactions in supramolecular chemistry, unlike the simpler 2-(morpholin-4-yl)acetic acid HCl .

Biological Relevance :

  • Chlorinated derivatives (e.g., dichlorophenyl variant) are often explored for antimicrobial or anticancer activity due to enhanced electrophilicity and target binding .
  • The morpholine moiety in all analogues contributes to improved pharmacokinetic properties by mimicking natural heterocycles, aiding in drug delivery .

Preparation Methods

Synthesis of Morpholinyl-Substituted Phenyl Intermediate

A common approach involves starting from a halogenated or nitro-substituted phenylacetic acid derivative, followed by nucleophilic substitution or reduction steps to introduce the morpholine group.

  • Step 1: Synthesis of 4-phenyl-morpholin-3-one intermediate by reacting phenylaminoethanol derivatives with chloroacetyl chloride, followed by cyclization to form the morpholine ring.
  • Step 2: Nitration of the intermediate using a nitrating mixture (conc. H2SO4 and HNO3) at controlled temperatures (0–60 ºC) to introduce nitro groups.
  • Step 3: Reduction of the nitro group to an amino group using tin metal in hydrochloric acid at low temperature (around 5 ºC).
  • Step 4: Condensation reactions with substituted phenyl hydrazines or pyrazole derivatives to extend the aromatic system if needed.

This sequence is adapted from related morpholinyl compound syntheses and can be tailored for the 3-substituted phenyl position.

Formation of 2-[3-(Morpholin-4-yl)phenyl]acetic Acid

  • Step 1: The morpholinyl-substituted phenyl intermediate is reacted with chloroacetic acid or its derivatives under basic conditions to form the phenylacetic acid structure.
  • Step 2: Hydrolysis and purification steps are performed to isolate the free acid form.
  • Step 3: Treatment with hydrochloric acid converts the free acid into the hydrochloride salt, improving crystallinity and purity.

Reaction Conditions and Reagents

Step Reagents & Conditions Notes
Morpholine ring formation Chloroacetyl chloride, phenylaminoethanol, reflux Controlled temperature, inert atmosphere
Nitration Conc. H2SO4, conc. HNO3, 0–60 ºC, 3–4 hours Dropwise addition, ice bath cooling
Nitro reduction Tin metal, HCl, 0–5 ºC, stirring Avoid overheating, monitor by TLC
Phenylacetic acid formation Chloroacetic acid, base (NaOH or KOH), reflux Hydrolysis monitored by HPLC
Hydrochloride salt formation Dilute HCl, pH 1-2 adjustment Precipitation, filtration, recrystallization

Purification and Characterization

  • Recrystallization: Ethanol or methanol is commonly used for recrystallization to obtain pure compounds.
  • Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.
  • Spectral Data: Characterization typically involves IR, NMR, and elemental analysis to confirm structure and purity.

Research Findings and Yields

  • The overall yield for multi-step synthesis of morpholinyl-substituted phenyl derivatives ranges from 70% to 85%, depending on reaction optimization.
  • Hydrolysis and salt formation steps typically achieve purity levels above 99%, with recrystallization enhancing the crystalline quality.
  • Reaction times vary from 2 to 6 hours per step, with temperature control critical for selectivity and yield.

Summary Table of Preparation Steps

Stage Reaction Type Key Reagents/Conditions Yield (%) Purity (%) Reference
Morpholine ring formation Cyclization Chloroacetyl chloride, reflux 75-80 >95
Nitration Electrophilic aromatic substitution Conc. H2SO4, HNO3, 0–60 ºC 80-85 >90
Nitro group reduction Reduction Sn/HCl, 0–5 ºC 85-90 >95
Phenylacetic acid formation Alkylation/Hydrolysis Chloroacetic acid, NaOH, reflux 80-85 >98
Hydrochloride salt formation Acidification Dilute HCl, pH 1-2 95-98 >99

Q & A

Q. What are the established synthetic routes for 2-[3-(morpholin-4-yl)phenyl]acetic acid hydrochloride?

The synthesis typically involves coupling morpholine derivatives with substituted phenylacetic acid precursors. A common method includes reacting 3-bromophenylacetic acid with morpholine under Buchwald-Hartwig amination conditions, followed by hydrochloric acid treatment to isolate the hydrochloride salt. Solvents like dichloromethane or tetrahydrofuran (THF) are used, with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to facilitate cross-coupling . Post-synthesis purification often employs recrystallization from ethanol/water mixtures or column chromatography.

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the morpholine ring integration (e.g., δ ~3.7 ppm for N-CH₂ groups) and aromatic proton environments.
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ = 256.1 g/mol).
  • Elemental Analysis : Matches experimental C, H, N, Cl content with theoretical values (e.g., C₁₂H₁₅ClNO₃ requires C 55.91%, H 5.82%) .
  • FT-IR : Identifies carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹).

Q. How should researchers handle stability and storage of this compound?

The hydrochloride salt is hygroscopic and should be stored in airtight containers under inert gas (N₂/Ar) at −20°C. Degradation risks include hydrolysis of the morpholine ring in humid conditions or acidic/basic environments. Pre-experiment solubility tests in DMSO or PBS (pH 7.4) are advised to confirm stability .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Density Functional Theory (DFT) calculations predict transition states for morpholine-phenyl coupling, identifying optimal catalysts (e.g., Pd vs. Cu) and solvent polarities. For example, toluene may favor higher yields than DMF due to reduced side reactions. Machine learning models trained on reaction databases (e.g., Reaxys) can recommend temperature/pH ranges (e.g., 80–100°C, pH 6–8) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ varying by >10 μM across studies) may stem from:

  • Buffer Composition : Phosphate vs. Tris buffers alter ionic strength, affecting ligand-receptor binding.
  • Protein Purity : Impurities in recombinant enzymes (e.g., MMP-3) may skew results.
  • Control Experiments : Use TCEP to rule out disulfide bond interference in thiol-containing assays . Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) is critical.

Q. How can researchers design derivatives to enhance metabolic stability?

  • Bioisosteric Replacement : Substitute the acetic acid moiety with a tetrazole (improves resistance to esterases).
  • Morpholine Ring Modifications : Introduce methyl groups at the 2- and 6-positions to sterically hinder oxidative metabolism .
  • In Silico ADMET Prediction : Tools like SwissADME predict logP (<3) and CYP450 interactions to prioritize candidates.

Q. What experimental protocols mitigate batch-to-batch variability in pharmacological studies?

  • Strict QC Protocols : Enforce ≥98% purity (HPLC) and consistent salt content (ion chromatography).
  • In Vivo Dosing : Use vehicle controls (e.g., 5% DMSO in saline) to normalize pharmacokinetic variability.
  • Collaborative Validation : Share samples with independent labs for reproducibility testing .

Methodological Challenges and Solutions

Q. Why do some synthetic routes fail to scale beyond milligram quantities?

Scaling Pd-catalyzed reactions often faces ligand degradation or catalyst poisoning. Solutions include:

  • Continuous Flow Chemistry : Reduces reaction time and improves heat management.
  • Alternative Catalysts : Nickel-based systems (e.g., NiCl₂(dppe)) tolerate higher impurity levels .

Q. How to address low solubility in aqueous buffers for cell-based assays?

  • Prodrug Design : Convert the carboxylic acid to a methyl ester (hydrolyzed intracellularly).
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.